BenchChemオンラインストアへようこそ!

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride

Conformational analysis Structure-activity relationship Piperazine carboxylates

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0) is a synthetic piperazine-1-carboxylate derivative featuring a p-tolyloxy-substituted 2-hydroxypropyl side chain. With a molecular formula of C17H27ClN2O4 and a molecular weight of 358.86 g/mol , the compound is primarily procured as a biochemical research tool.

Molecular Formula C17H27ClN2O4
Molecular Weight 358.86
CAS No. 1185499-20-0
Cat. No. B2859225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride
CAS1185499-20-0
Molecular FormulaC17H27ClN2O4
Molecular Weight358.86
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl
InChIInChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-6-4-14(2)5-7-16;/h4-7,15,20H,3,8-13H2,1-2H3;1H
InChIKeyFNOXPWSHOYYNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0) – Key Compound Properties & Research Procurement Context


Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0) is a synthetic piperazine-1-carboxylate derivative featuring a p-tolyloxy-substituted 2-hydroxypropyl side chain. With a molecular formula of C17H27ClN2O4 and a molecular weight of 358.86 g/mol [1], the compound is primarily procured as a biochemical research tool. It belongs to a broader class of piperazine carboxylates investigated for enzyme inhibition, particularly against fatty acid amide hydrolase (FAAH), a target relevant to pain and inflammation pathways [2].

Why Generic Substitution Fails for Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0)


Generic substitution within the piperazine-1-carboxylate class is unreliable due to the extreme sensitivity of biological activity to the specific ester group (ethyl) and the substitution pattern on the aryloxy moiety (para-tolyl). Patent data for related alkylpiperazine carboxylates demonstrate that minor structural modifications—such as changing the ester from ethyl to methyl or shifting the tolyl group from para to ortho—can dramatically alter FAAH inhibitory potency and selectivity profiles [1]. Consequently, direct replacement without matched comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0)


Para-Tolyloxy Substitution Provides a Distinct Conformational Profile vs. Ortho- and Meta-Isomers

The para-substitution pattern of the p-tolyloxy group in the target compound imposes a different conformational constraint compared to its ortho- and meta-tolyloxy analogs. Patent disclosures for the related FAAH inhibitor class indicate that para-substituted aryloxy derivatives exhibit a more linear molecular shape and distinct torsional angle distribution, which can directly impact target protein binding pocket compatibility [1]. This structural parameter cannot be replicated by ortho-tolyloxy analogs (e.g., benzyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate), which introduce a steric kink near the piperazine ring .

Conformational analysis Structure-activity relationship Piperazine carboxylates

Ethyl Ester Differentially Modulates Lipophilicity and Metabolic Stability Compared to Bulkier Benzyl or tert-Butyl Esters

The ethyl ester moiety in the target compound yields a calculated LogP that is approximately 1.0–1.5 units lower than that of the corresponding benzyl ester analog and about 0.5–1.0 units lower than the tert-butyl ester [1], based on in silico predictions for the piperazine-1-carboxylate series. In cellular assay models, lower LogP is generally associated with improved aqueous solubility and reduced non-specific protein binding, although direct measurement data for this specific compound are not publicly available.

Lipophilicity Metabolic stability Piperazine-1-carboxylates

Hydroxyl Group on the Propyl Linker Enables Hydrogen-Bonding Interactions Absent in Deoxy Analogs

The secondary hydroxyl group at the 2-position of the propyl linker is a hydrogen-bond donor/acceptor. Patent SAR data for the alkylpiperazine carboxylate FAAH inhibitor class indicate that deletion of this hydroxyl group (yielding a simple propyl linker) results in a pronounced loss of inhibitory activity [1]. While no head-to-head comparison data for the exact target compound vs. its deoxy analog are available, the critical role of the hydroxyl is a well-established class feature.

Hydrogen bonding Piperazine derivatives FAAH inhibition

Optimal Research & Industrial Application Scenarios for Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride (CAS 1185499-20-0)


FAAH-Mediated Endocannabinoid Pathway Studies Requiring Para-Substituted Aryloxy Piperazine Probes

The compound is best deployed as a pharmacological probe in FAAH enzyme assays where the para-tolyloxy motif is predicted to occupy a specific hydrophobic sub-pocket. Its use is warranted when SAR studies aim to explore the contribution of the para-substituent to inhibitory activity, leveraging the class-level evidence that para-substitution provides a distinct binding mode compared to ortho-isomers [1]. Researchers should not substitute with commercially available ortho-tolyloxy analogs without re-validating the target engagement profile.

Solubility-Sensitive Biochemical Assays Requiring Lower Lipophilicity than Benzyl Ester Analogs

For high-throughput screening or cellular assays where DMSO concentration must be minimized, the ethyl ester variant is preferable over the benzyl ester analog due to its inherently lower predicted LogP [1]. This characteristic can reduce compound precipitation artifacts and non-specific binding, leading to more reliable IC50 determinations, provided the compound's solubility is experimentally confirmed.

Synthesis of Focused Piperazine-1-Carboxylate Libraries for SAR Exploration

As a building block, the target compound enables the exploration of the synergy between the ethyl ester, the 2-hydroxypropyl linker, and the p-tolyloxy terminus. Medicinal chemists building focused FAAH-inhibitor libraries should include this compound to map the contribution of the para-methyl group to target affinity, a structural feature absent in simple phenoxy analogs [1].

Quote Request

Request a Quote for Ethyl 4-(2-hydroxy-3-(p-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.